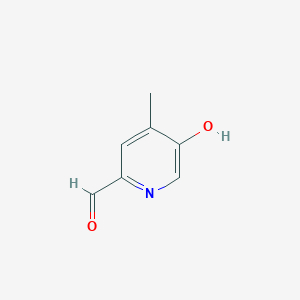

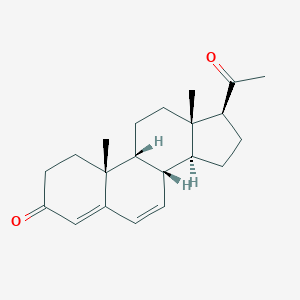

4-乙基-1,3-二氢-2H-吲哚-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 4-Ethyl-1,3-dihydro-2H-indol-2-one involves various strategies. For instance, the synthesis of a structurally similar compound, 4,6-diethyl-1,3,4,5-tetrahydropyrano[4,3-b]indole-4-acetic acid, was achieved and showed significant anti-inflammatory properties . Another related compound, 3-((ethylthio)(4-nitrophenyl)methyl)-1H-indole, was synthesized using a one-pot three-component reaction at room temperature, indicating the versatility of indole synthesis methods . Additionally, a DABCO-catalyzed formal [4 + 2] cycloaddition was used to create dihydropyran-fused indoles, demonstrating the utility of cycloaddition reactions in indole chemistry . Furthermore, a catalyst-free, three-component reaction was employed to prepare functionalized dihydro-1H-indol-4(5H)-ones, highlighting the efficiency of such methods in indole synthesis .

Molecular Structure Analysis

The molecular structure of these indole derivatives has been extensively characterized using various spectroscopic techniques. Single crystal X-ray diffraction (XRD) was used to determine the structure of 3-((ethylthio)(4-nitrophenyl)methyl)-1H-indole, which crystallized in the monoclinic system . Similarly, the structure of ethyl (R)-2-(biphenyl-4-carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate was elucidated using single-crystal XRD, revealing its crystallization in the orthorhombic system . These studies confirm the diverse structural motifs accessible within the indole scaffold.

Chemical Reactions Analysis

The indole derivatives discussed exhibit a range of reactivities. The compound synthesized in was evaluated for its ability to inhibit prostaglandin production, a key factor in inflammation. The formal [4 + 2] cycloaddition reaction described in showcases the reactivity of indole derivatives in cycloaddition reactions, which are pivotal in constructing complex molecular architectures. The synthesis of dihydro-1H-indol-4(5H)-ones without a catalyst also underscores the potential for efficient and green chemical transformations within this class of compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of these indole derivatives are closely tied to their molecular structures. For example, the compound in was analyzed using vibrational spectroscopy and NMR, which are essential for understanding the physical properties of these molecules. The antitumor activity of the compound in against Hela cells in vitro, with an IC50 value of 4.71 µmol/L, indicates the potential biological relevance of these physical and chemical properties. Additionally, the compound in displayed interesting optical properties, such as fluorescence emission and large Stokes shifts, which are important for applications in materials science.

科学研究应用

环境友好合成

Örkényi 等人(2017 年)的一项研究重点关注使用流动化学技术环境友好地合成吲哚衍生物。该研究重点介绍了一种新颖的一步多相催化氢化工艺,用于合成乙基 2-(2,3-二氢-1H-吲哚-2-基) 乙酸酯,旨在采用一种高效的生产方法,最大限度地减少有害化学品的用量,并将反应时间从数天显着缩短至数分钟,从而将生产率提高了约 200 倍,高于传统批处理过程 (Örkényi 等,2017)。

抗菌活性

Prasad(2017 年)描述了取代的 2-((1H-吲哚-4-基)氧基)-N'-亚苄基乙酰肼的合成、表征和抗菌活性。这项研究证明了吲哚衍生物在对抗微生物感染方面的潜力,突出了它们在开发新型抗菌剂中的重要性 (Prasad,2017)。

抗原生动物和抗癌应用

El-Gendy 和 Ahmedy(2000 年)合成了 2-吲哚酮衍生的肟和螺代异恶唑啉,并对其对多种微生物的生长抑制活性进行了体外筛选。他们的研究结果强调了这些化合物用于开发治疗各种疾病(包括由原生动物和癌细胞引起的疾病)的潜力 (El-Gendy & Ahmedy,2000)。

二氢吡喃稠合吲哚的合成

Chen 等人(2011 年)开发了一种乙烯基丙二酸乙酯与芳基亚烷基吲哚的不寻常的甲烷 [4 + 2] 环加成反应,用于合成二氢吡喃稠合吲哚。这种催化反应不仅展示了吲哚衍生物在有机合成中的多功能性,还开辟了创造具有潜在药理活性的化合物的新途径 (Chen 等,2011)。

光化学合成

Ikeda 等人(1974 年)重点介绍了 2,3-均二氢吲哚的光化学合成,展示了在乙醇中使用乙基 2-氰基-4-甲基-1,2-二氢喹啉-1-羧酸酯生成乙基内消旋-1-氰基-6b-甲基-1, 1a,2,6b-四氢环丙[b]吲哚-2-羧酸酯。这项研究提出了一种合成吲哚衍生物的创新方法,展示了光化学反应在创造复杂有机化合物中的重要性 (Ikeda 等,1974)。

未来方向

属性

IUPAC Name |

4-ethyl-1,3-dihydroindol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-2-7-4-3-5-9-8(7)6-10(12)11-9/h3-5H,2,6H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSCHHQOLJQJASK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2CC(=O)NC2=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80632601 |

Source

|

| Record name | 4-Ethyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80632601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethyl-1,3-dihydro-2H-indol-2-one | |

CAS RN |

954117-24-9 |

Source

|

| Record name | 4-Ethyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80632601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

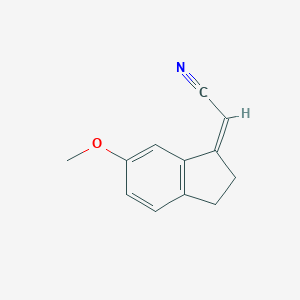

![rac-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-yl)ethyl]propanamide](/img/structure/B130979.png)

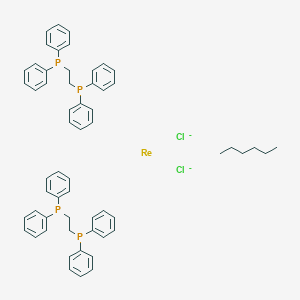

![(S)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-YL)ethyl]propanamide](/img/structure/B130984.png)

![(E)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)ethyl]propanamide](/img/structure/B130985.png)